4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-15-10-13(21(25)26)6-7-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSALUOJKXDDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:
Formation of the benzamide core: This can be achieved by reacting 4-aminobenzamide with an appropriate acylating agent under mild conditions.
Introduction of the 2,5-dioxopyrrolidin-1-yl group: This step involves the reaction of the benzamide intermediate with succinic anhydride in the presence of a suitable catalyst.
Substitution with the 2-methoxy-4-nitrophenyl group: The final step involves the nucleophilic aromatic substitution reaction between the intermediate and 2-methoxy-4-nitrophenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-formyl-4-nitrophenyl)benzamide.
Reduction: Formation of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-aminophenyl)benzamide.
Substitution: Various substituted benzamide derivatives depending on the substituents introduced.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer therapy and antimicrobial action. Below are key findings from recent studies:
Cancer Therapeutics
The compound has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound stabilizes p53, leading to apoptosis in cancer cells.
Key Findings :
- MDM2 Inhibition : Exhibits nanomolar IC50 values, indicating strong binding affinity.
- Antiproliferative Effects : Demonstrated significant antiproliferative activity against various cancer cell lines, including lung (A549) and breast cancer cells.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Lines | > 1000 | Low cytotoxicity observed |
Case Study: Cancer Treatment
In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor growth and increased survival rates compared to control groups. The mechanism involves enhanced apoptosis mediated by p53 activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate effectiveness against various bacterial strains and fungi.
Key Findings :
- Antibacterial Activity : Exhibits activity against Gram-positive bacteria.
- Antifungal Activity : Shows potential against common fungal pathogens.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Biological Activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on antitumor, antimicrobial, and anticonvulsant properties, supported by case studies and research findings.
The compound is characterized by the following molecular structure:
- Chemical Formula : C16H18N2O6
- Molecular Weight : 334.32 g/mol
- CAS Number : 64987-85-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of 2,5-dioxopyrrolidine have been evaluated against various cancer cell lines using both 2D and 3D cell culture methods.
Key Findings :
- Compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format .
- The presence of specific functional groups (e.g., nitro or chloro) influenced their binding affinity to DNA, primarily interacting within the minor groove .
Antimicrobial Activity
The antimicrobial properties of similar pyrrolidine derivatives have also been documented. Studies indicate that certain compounds exhibit broad-spectrum activity against various bacterial strains.
Research Insights :
- Compounds were shown to inhibit bacterial growth effectively in vitro, suggesting potential as new antimicrobial agents .
- The mode of action involves DNA binding and inhibition of DNA-dependent enzymes, which is a common mechanism among many antimicrobial agents .
Anticonvulsant Activity
In the context of neurological disorders, the anticonvulsant activity of related compounds has been explored through various preclinical models.
Case Study Results :
- In mice models using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, several derivatives exhibited protective effects with ED50 values indicating significant efficacy .
- Compound testing revealed that some derivatives provided better safety profiles compared to established antiepileptic drugs like valproic acid .
Comparative Data Table
| Property | Antitumor Activity | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|---|
| Tested Cell Lines | A549, HCC827, NCI-H358 | Various bacterial strains | MES and PTZ models |
| IC50 Values | 6.26 - 20.46 μM | Effective inhibition observed | ED50 values range from 42.83 - 67.65 mg/kg |
| Mechanism of Action | DNA binding | DNA-dependent enzyme inhibition | Modulation of neurotransmitter activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
